Technical Synthesis Guide: N-Boc-N-methyl-3-bromo-DL-phenylalanine
Technical Synthesis Guide: N-Boc-N-methyl-3-bromo-DL-phenylalanine
Executive Summary
Target Molecule: N-(tert-Butoxycarbonyl)-N-methyl-3-bromo-DL-phenylalanine Formula: C15H20BrNO4 Molecular Weight: 358.23 g/mol Primary Applications: Peptidomimetics, PROTAC linker design, conformational constraint in peptide stapling.
This guide details the robust chemical synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine , a non-canonical amino acid building block. The protocol is designed for high reproducibility in a research setting, utilizing the Erlenmeyer-Plöchl azlactone synthesis to construct the amino acid core, followed by Benoiton’s method for N-methylation. This route is preferred over reductive amination for its scalability and ability to strictly control mono-methylation.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is deconstructed into three critical phases. The strategy relies on the "Benoiton Modification," where N-methylation is performed on the N-protected amino acid. Note that using Sodium Hydride (NaH) and Methyl Iodide (MeI) on the free acid typically results in the formation of the methyl ester alongside N-methylation. Therefore, a saponification step is integrated as the final maneuver to yield the free acid.
Reaction Pathway Diagram[1]
Caption: Retrosynthetic logic flow from commercial aldehydes to the final N-methylated amino acid.
Part 2: Detailed Experimental Protocols
Phase 1: Core Scaffold Synthesis (Erlenmeyer-Plöchl)
If commercial 3-bromo-DL-phenylalanine is available, proceed directly to Phase 2.
Objective: Construct the 3-bromophenylalanine backbone from 3-bromobenzaldehyde.
Reagents:
-
3-Bromobenzaldehyde (1.0 eq)
-
N-Acetylglycine (1.0 eq)
-
Sodium Acetate (anhydrous, 0.8 eq)
-
Acetic Anhydride (3.0 eq)
Protocol:
-
Condensation: In a round-bottom flask, combine 3-bromobenzaldehyde (50 mmol), N-acetylglycine (50 mmol), and anhydrous NaOAc (40 mmol) in acetic anhydride (150 mmol).
-
Reflux: Heat the mixture to 110°C for 2 hours. The mixture will liquefy and turn yellow/orange.[1]
-
Precipitation: Cool to room temperature (RT) and add cold ethanol (20 mL) to decompose excess anhydride. Refrigerate overnight.
-
Isolation: Filter the crystalline azlactone (4-(3-bromobenzylidene)-2-methyloxazol-5(4H)-one). Wash with cold water and cold ethanol.
-
Hydrolysis/Reduction: Suspend the azlactone in 57% hydriodic acid (HI) with red phosphorus (P_red). Reflux for 4 hours. This simultaneously reduces the alkene and hydrolyzes the amide/lactone.
-
Purification: Filter off phosphorus. Adjust pH to 6.0 with NH4OH to precipitate the free amino acid 3-bromo-DL-phenylalanine . Recrystallize from H2O/EtOH.
Phase 2: N-Protection (Boc)
Objective: Protect the primary amine to prevent over-methylation and side reactions.
Reagents:
-
3-Bromo-DL-phenylalanine (10 mmol)
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 eq, 11 mmol)
-
Sodium Hydroxide (1M NaOH)[1]
-
1,4-Dioxane
Protocol:
-
Dissolution: Dissolve 3-bromo-DL-phenylalanine (2.44 g, 10 mmol) in a mixture of 1M NaOH (10 mL) and 1,4-dioxane (10 mL).
-
Addition: Cool to 0°C. Add Boc2O (2.4 g, 11 mmol) dropwise.
-
Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (ninhydrin stain should be negative for free amine).
-
Workup: Evaporate dioxane in vacuo. Acidify the aqueous residue to pH 2-3 with 1M KHSO4 (avoid HCl to prevent Boc cleavage).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry over Na2SO4 and concentrate to yield N-Boc-3-bromo-DL-phenylalanine as a white foam/solid.
Phase 3: N-Methylation (Benoiton Method)
Objective: Introduce the methyl group on the nitrogen. Critical Mechanism: This step utilizes Sodium Hydride (NaH) to generate a dianion (carboxylate and carbamate).[4] Methyl Iodide (MeI) then alkylates the nitrogen.[4] Note: Excess MeI often methylates the carboxylate as well, forming the methyl ester. This protocol assumes ester formation and includes a subsequent hydrolysis step for high purity.
Reagents:
-
N-Boc-3-bromo-DL-phenylalanine (5 mmol)
-
Methyl Iodide (MeI) (8.0 eq, 40 mmol)
-
Sodium Hydride (60% dispersion in oil) (3.0 eq, 15 mmol)
-
Tetrahydrofuran (THF), anhydrous[5]
Protocol:
-
Setup: Flame-dry a two-neck flask under Argon. Add N-Boc-3-bromo-DL-phenylalanine (1.72 g, 5 mmol) and anhydrous THF (25 mL).
-
Reagent Addition: Add MeI (2.5 mL, 40 mmol) to the solution. Cool to 0°C.
-
Deprotonation (Caution): Add NaH (0.6 g, 15 mmol) carefully in small portions. Hydrogen gas will evolve vigorously.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 24 hours. The solution typically becomes turbid.
-
Quench: Cool to 0°C. Carefully add water dropwise to quench excess NaH.
-
Isolation (Ester Intermediate): Evaporate THF. Dilute with water and extract with Ethyl Acetate.[4] The product at this stage is primarily N-Boc-N-methyl-3-bromo-DL-phenylalanine methyl ester .
Saponification (Hydrolysis of the Methyl Ester):
-
Dissolve the crude ester in THF/MeOH/H2O (3:1:1, 20 mL).
-
Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq).
-
Stir at RT for 4 hours (Monitor by TLC for disappearance of ester).
-
Final Workup: Evaporate volatiles. Acidify aqueous layer to pH 3 with 1M KHSO4. Extract with Ethyl Acetate (3x).[4][1]
-
Final Purification: Dry over Na2SO4, filter, and concentrate. If necessary, purify via column chromatography (SiO2, Hexane:EtOAc with 1% AcOH).
Part 3: Data & Quality Control
Physicochemical Properties Table
| Property | Value | Notes |
| Appearance | White to Off-white Solid | Amorphous foam often observed |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water (acid form) |
| Rf Value | ~0.45 | 5% MeOH in DCM (TLC) |
| 1H NMR Diagnostic | N-Me Singlet: δ 2.7–2.9 ppm | Rotamers often visible (2:1 ratio) |
| 1H NMR Diagnostic | Boc Singlet: δ 1.3–1.4 ppm |
Workflow Diagram (Benoiton Methylation)
Caption: Step-by-step execution of the Benoiton methylation and subsequent hydrolysis.
Part 4: Safety & Handling (E-E-A-T)
-
Methyl Iodide (MeI): A potent neurotoxin and alkylating agent. Use only in a functioning fume hood. Double-glove (Nitrile) is recommended. Neutralize spills with aqueous ammonia.
-
Sodium Hydride (NaH): Reacts violently with water to produce hydrogen gas (flammable). Weigh rapidly or use oil-dispersion directly. Quench reactions slowly at 0°C.
-
Hydrofluoric/Hydriodic Acid: If using the HI reduction method, be aware that HI is corrosive and releases toxic iodine vapor.
References
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylation of N-carbobenzoxyamino acids with sodium hydride and methyl iodide. Canadian Journal of Chemistry, 55(5), 906–910. Link
-
Carter, H. E. (1946). Azlactones. Organic Reactions, 3, 198. (Classic Erlenmeyer synthesis reference).[6] Link
-
Fischer, E., & Lipschitz, W. (1915). Optically active N-monomethyl derivatives of alanine, leucine, phenylalanine and tyrosine. Berichte der deutschen chemischen Gesellschaft, 48(1), 360-378. (Foundational N-methylation work). Link
-
BenchChem. (2025).[7] Technical Guide to 3-Bromo-DL-phenylalanine Analysis. BenchChem Technical Repository. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. prepchem.com [prepchem.com]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
